4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazolo[1,5-a]pyridine derivatives with thiophene-containing piperazine carboxamides under controlled conditions. The reaction is often carried out in the presence of catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by mimicking the adenine ring of ATP, thereby blocking the ATP binding site and preventing phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylate: Another pyrazolo-pyridine derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Known for their use in medicinal chemistry as kinase inhibitors.
Uniqueness
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core with a thiophene ring and a piperazine moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16(13-12-18-22-6-2-1-4-14(13)22)20-7-9-21(10-8-20)17(24)19-15-5-3-11-25-15/h1-6,11-12H,7-10H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPJABBEQJOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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